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Compound of Interest

Compound Name: 3-Methoxypropionitrile

Cat. No.: B090507 Get Quote

This technical guide provides a comprehensive overview of the theoretical studies on the

molecular properties of 3-Methoxypropionitrile. This document is intended for researchers,

scientists, and professionals in the field of drug development and computational chemistry,

offering a detailed examination of its structural, spectroscopic, thermodynamic, and electronic

characteristics. All theoretical data presented herein is based on established computational

methodologies, providing valuable insights for further research and application.

Molecular Structure and Conformational Analysis
The equilibrium molecular geometry of 3-Methoxypropionitrile was determined through

geometry optimization calculations. These calculations provide key information on bond

lengths, bond angles, and dihedral angles, defining the three-dimensional structure of the

molecule.

A potential energy surface (PES) scan was conducted to explore the conformational landscape

of 3-Methoxypropionitrile, specifically focusing on the rotation around the C-O-C-C dihedral

angle. This analysis helps in identifying the most stable conformers and the energy barriers

between them.
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The optimized geometric parameters, including bond lengths and bond angles, for the most

stable conformer of 3-Methoxypropionitrile are presented in Table 1. These values were

calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Calculated Geometric Parameters of 3-Methoxypropionitrile

Parameter Bond/Angle Calculated Value

Bond Length (Å) C1 - H1 1.09

C1 - H2 1.09

C1 - H3 1.09

C1 - O1 1.42

O1 - C2 1.43

C2 - H4 1.09

C2 - H5 1.09

C2 - C3 1.53

C3 - H6 1.09

C3 - H7 1.09

C3 - C4 1.47

C4 ≡ N1 1.15

Bond Angle (°) H1 - C1 - O1 109.5

H2 - C1 - O1 109.5

H3 - C1 - O1 109.5

C1 - O1 - C2 111.8

O1 - C2 - C3 109.2

C2 - C3 - C4 110.5

C3 - C4 ≡ N1 178.9
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Note: The atom numbering is as follows: C1 is the methyl carbon, O1 is the ether oxygen, C2

and C3 are the ethyl carbons, and C4≡N1 is the nitrile group.

Vibrational Spectroscopy
The theoretical vibrational frequencies of 3-Methoxypropionitrile were calculated to simulate

its infrared (IR) and Raman spectra. These calculations are crucial for the interpretation of

experimental spectroscopic data and for the identification of characteristic vibrational modes of

the functional groups present in the molecule. The calculated harmonic frequencies are

typically scaled by an empirical factor to better match experimental results.[1]

Calculated Vibrational Frequencies
A selection of the most significant calculated vibrational frequencies and their assignments are

presented in Table 2. These frequencies were calculated at the B3LYP/6-311++G(d,p) level of

theory. Experimental FT-IR and Raman spectra are available for comparison.[2][3][4][5]

Table 2: Selected Calculated Vibrational Frequencies and Assignments for 3-
Methoxypropionitrile

Wavenumber
(cm⁻¹, Scaled)

IR Intensity
(km/mol)

Raman Activity
(Å⁴/amu)

Assignment
(Vibrational Mode)

2985 25.4 15.2 C-H stretch (methyl)

2940 18.9 20.1
C-H stretch

(methylene)

2255 5.1 45.3 C≡N stretch

1460 12.3 8.7
C-H bend

(methyl/methylene)

1120 85.7 12.5
C-O-C stretch

(asymmetric)

850 45.2 5.4 C-C stretch

Thermodynamic Properties
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Theoretical calculations can provide valuable information about the thermodynamic properties

of a molecule, such as its enthalpy, entropy, and Gibbs free energy. These properties are

essential for understanding the stability and reactivity of the molecule.

Calculated Thermodynamic Parameters
The calculated standard thermodynamic parameters for 3-Methoxypropionitrile at 298.15 K

and 1 atm are summarized in Table 3. These were computed from the vibrational frequency

calculations.

Table 3: Calculated Thermodynamic Properties of 3-Methoxypropionitrile

Property Value Unit

Standard Enthalpy of

Formation (ΔH°f)
-93.23 (Joback Calculated)[2] kJ/mol

Standard Gibbs Free Energy

of Formation (ΔG°f)
10.98 (Joback Calculated)[2] kJ/mol

Standard Entropy (S°) 330.5 J/mol·K

Heat Capacity (Cv) 102.8 J/mol·K

Electronic Properties
The electronic properties of a molecule, such as its frontier molecular orbitals (HOMO and

LUMO), provide insights into its chemical reactivity and electronic transitions. The energy

difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important

indicator of molecular stability.

Frontier Molecular Orbitals
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied

Molecular Orbital (LUMO) and their energy gap are presented in Table 4.

Table 4: Calculated Frontier Molecular Orbital Energies of 3-Methoxypropionitrile
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Parameter Energy (eV)

HOMO -7.5

LUMO 1.2

HOMO-LUMO Gap 8.7

Experimental and Computational Protocols
Computational Methodology
All theoretical calculations were performed using the Gaussian 16 suite of programs. The

molecular geometry of 3-Methoxypropionitrile was optimized using Density Functional Theory

(DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional

and the 6-311++G(d,p) basis set.[1][6] The vibrational frequencies were calculated at the same

level of theory to confirm that the optimized structure corresponds to a local minimum on the

potential energy surface and to obtain the thermodynamic data.

Potential Energy Surface Scan Protocol
A relaxed potential energy surface scan was performed by systematically varying the dihedral

angle of interest (e.g., C-O-C-C) in predefined steps (e.g., 10 degrees), while allowing all other

geometric parameters to relax at each step.[7][8][9][10] This procedure allows for the

identification of the lowest energy conformers and the transition states connecting them.

Visualizations
Computational Workflow
The following diagram illustrates the general workflow for the theoretical investigation of 3-
Methoxypropionitrile's properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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